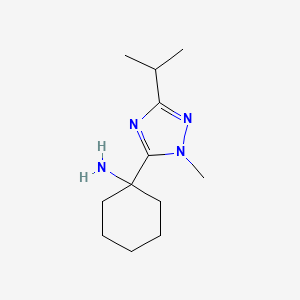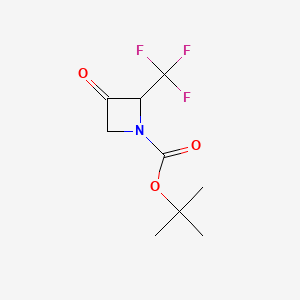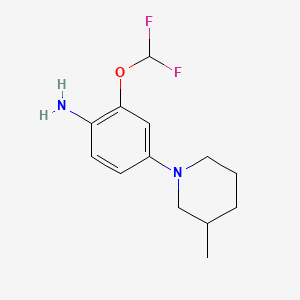
2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline is an organic compound that features a difluoromethoxy group and a methylpiperidinyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Core: The aniline core can be synthesized through the nitration of benzene followed by reduction.
Introduction of the Difluoromethoxy Group: This step involves the reaction of the aniline derivative with a difluoromethylating agent under controlled conditions.
Attachment of the Methylpiperidinyl Group: The final step involves the nucleophilic substitution reaction where the aniline derivative reacts with 3-methylpiperidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylpiperidinyl group can interact with receptor sites, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-(Methoxy)-4-(3-methylpiperidin-1-yl)aniline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-4-(piperidin-1-yl)aniline: Similar structure but with a piperidinyl group instead of a methylpiperidinyl group.
Uniqueness: 2-(Difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline is unique due to the presence of both the difluoromethoxy and methylpiperidinyl groups, which can confer distinct physicochemical properties and biological activities compared to its analogs.
特性
分子式 |
C13H18F2N2O |
|---|---|
分子量 |
256.29 g/mol |
IUPAC名 |
2-(difluoromethoxy)-4-(3-methylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9-3-2-6-17(8-9)10-4-5-11(16)12(7-10)18-13(14)15/h4-5,7,9,13H,2-3,6,8,16H2,1H3 |
InChIキー |
ZEKNOPBOTFYRQJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)


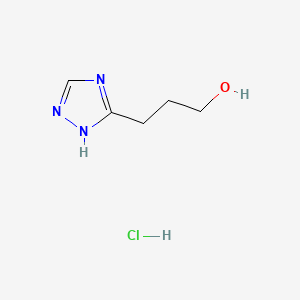


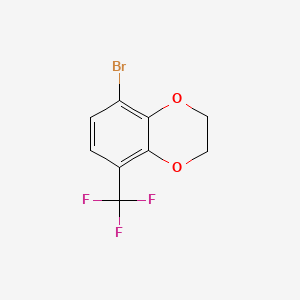
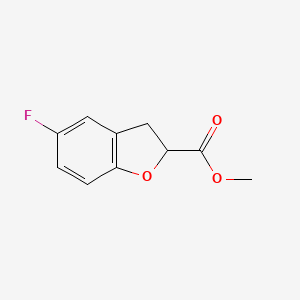
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
